Cas no 2171920-09-3 (2,2-diethyl-3-(4-fluorophenyl)morpholine)

2,2-diethyl-3-(4-fluorophenyl)morpholine is a versatile organic compound with significant applications in pharmaceutical research and organic synthesis. Its unique structure and functionality make it ideal for the development of novel compounds with potential therapeutic properties. The presence of the fluorophenyl group enhances its reactivity, while the morpholine ring provides a flexible scaffold for further modifications. This compound offers high purity and stability, making it a valuable tool for chemists in drug discovery and medicinal chemistry.
2,2-diethyl-3-(4-fluorophenyl)morpholine structure
2171920-09-3 structure
商品名:2,2-diethyl-3-(4-fluorophenyl)morpholine
CAS番号:2171920-09-3
MF:C14H20FNO
メガワット:237.31310749054
CID:5814650
PubChem ID:165867508

2,2-diethyl-3-(4-fluorophenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 2,2-diethyl-3-(4-fluorophenyl)morpholine
    • 2171920-09-3
    • EN300-1646537
    • インチ: 1S/C14H20FNO/c1-3-14(4-2)13(16-9-10-17-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3
    • InChIKey: ALEIRVDLKPXNSW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C(CC)(CC)OCCN1

計算された属性

  • せいみつぶんしりょう: 237.15289242g/mol
  • どういたいしつりょう: 237.15289242g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2,2-diethyl-3-(4-fluorophenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646537-0.1g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
0.1g
$817.0 2023-05-26
Enamine
EN300-1646537-0.05g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
0.05g
$780.0 2023-05-26
Enamine
EN300-1646537-0.25g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
0.25g
$855.0 2023-05-26
Enamine
EN300-1646537-2.5g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
2.5g
$1819.0 2023-05-26
Enamine
EN300-1646537-2500mg
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
2500mg
$1819.0 2023-09-21
Enamine
EN300-1646537-10000mg
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
10000mg
$3992.0 2023-09-21
Enamine
EN300-1646537-50mg
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
50mg
$780.0 2023-09-21
Enamine
EN300-1646537-100mg
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
100mg
$817.0 2023-09-21
Enamine
EN300-1646537-10.0g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
10g
$3992.0 2023-05-26
Enamine
EN300-1646537-1.0g
2,2-diethyl-3-(4-fluorophenyl)morpholine
2171920-09-3
1g
$928.0 2023-05-26

2,2-diethyl-3-(4-fluorophenyl)morpholine 関連文献

2,2-diethyl-3-(4-fluorophenyl)morpholineに関する追加情報

Introduction to 2,2-diethyl-3-(4-fluorophenyl)morpholine (CAS No. 2171920-09-3)

2,2-diethyl-3-(4-fluorophenyl)morpholine, identified by its Chemical Abstracts Service (CAS) number 2171920-09-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This morpholine derivative, characterized by its 2,2-diethyl substituents and a 4-fluorophenyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in medicinal chemistry and drug development.

The compound belongs to the class of morpholine derivatives, which are well-known for their versatility in pharmaceutical applications. Morpholine derivatives are often incorporated into drug molecules due to their ability to enhance solubility, improve bioavailability, and modulate biological activity. The presence of the 4-fluorophenyl group in 2,2-diethyl-3-(4-fluorophenyl)morpholine introduces additional electronic and steric effects, which can influence the compound's interactions with biological targets. This makes it an intriguing subject for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of compounds like 2,2-diethyl-3-(4-fluorophenyl)morpholine with greater accuracy. These computational tools have been instrumental in identifying potential lead compounds for drug discovery programs. By leveraging these technologies, scientists have been able to design derivatives of 2,2-diethyl-3-(4-fluorophenyl)morpholine that exhibit enhanced efficacy and reduced toxicity. This approach aligns with the broader goal of developing more effective and safer medications.

In addition to its potential as a drug candidate, 2,2-diethyl-3-(4-fluorophenyl)morpholine has shown promise in other areas of chemical research. For instance, its unique structural features make it a valuable intermediate in the synthesis of more complex molecules. The 4-fluorophenyl group can serve as a handle for further functionalization, allowing chemists to explore new synthetic pathways and develop innovative materials. This versatility underscores the importance of exploring diverse chemical scaffolds in modern research.

The synthesis of 2,2-diethyl-3-(4-fluorophenyl)morpholine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent studies have focused on developing more efficient synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles have been increasingly applied to the synthesis of morpholine derivatives, including 2,2-diethyl-3-(4-fluorophenyl)morpholine, by utilizing sustainable solvents and catalytic methods. These efforts not only improve the efficiency of the synthetic process but also contribute to the overall sustainability of pharmaceutical manufacturing.

One of the most compelling aspects of 2,2-diethyl-3-(4-fluorophenyl)morpholine is its potential application in addressing unmet medical needs. The compound's unique structure suggests that it may interact with biological targets in ways that are distinct from existing drugs. This has sparked interest among researchers who are seeking novel therapeutic strategies for various diseases. Preclinical studies have begun to explore the pharmacological properties of 2,2-diethyl-3-(4-fluorophenyl)morpholine, providing preliminary evidence of its potential as a therapeutic agent. These studies have laid the groundwork for further investigation into its mechanisms of action and clinical efficacy.

The role of fluorine atoms in pharmaceutical compounds is well-documented, with their presence often enhancing metabolic stability and binding affinity. In 2,2-diethyl-3-(4-fluorophenyl)morpholine, the 4-fluorophenyl group contributes to these desirable properties while also introducing additional conformational flexibility. This balance between rigidity and flexibility is crucial for optimizing drug-like characteristics such as solubility and bioavailability. Researchers are exploring how subtle modifications to this scaffold can further enhance these properties without compromising efficacy.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds like 2,2-diethyl-3-(4-fluorophenyl)morpholine with greater precision. Advances in high-throughput screening technologies have allowed researchers to rapidly test large libraries of compounds for their biological activity. This high-throughput approach has been particularly valuable in identifying promising candidates for further development. By integrating computational modeling with experimental validation, scientists can accelerate the discovery process and bring new treatments to patients more quickly.

The future prospects for 2,2-diethyl-3-(4-fluorophenyl)morpholine are promising, with ongoing research aimed at expanding its applications beyond traditional pharmaceuticals. Its structural features make it a versatile building block for materials science applications as well, such as the development of novel polymers or functional coatings. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for innovation across multiple disciplines.

In conclusion, 2171920-09-3 represents a significant advancement in chemical research with potential implications for medicine and materials science alike. Its unique structure, 4-fluorophenyl,and synthetic accessibility make it an attractive candidate for further exploration. As research continues to uncover new applications, 2171920-09-3, will undoubtedly play a crucial role in shaping the future of chemical innovation.

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